methanone CAS No. 613660-48-3](/img/structure/B14218003.png)
[(3R)-3-Hydroxypiperidin-1-yl](6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxypiperidin-1-ylmethanone typically involves the following steps:
Formation of the Hydroxypiperidine Moiety: This can be achieved through the reduction of a piperidone precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling with Methylpyridine: The hydroxypiperidine intermediate is then coupled with a methylpyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(3R)-3-Hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(3R)-3-Hydroxypiperidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R)-3-Hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The methylpyridine ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
相似化合物的比较
(3R)-3-Hydroxypiperidin-1-ylmethanone can be compared with similar compounds such as:
(3R)-3-Hydroxypiperidin-1-ylmethanone: Lacks the methyl group on the pyridine ring.
(3R)-3-Hydroxypiperidin-1-ylmethanone: Has the methyl group at a different position on the pyridine ring.
(3R)-3-Hydroxypiperidin-1-ylmethanone: Contains a chlorine atom instead of a methyl group.
These comparisons highlight the unique structural features of (3R)-3-Hydroxypiperidin-1-ylmethanone, which may contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
613660-48-3 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
[(3R)-3-hydroxypiperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 |
InChI 键 |
VQRAWUCCNCOGIJ-LLVKDONJSA-N |
手性 SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC[C@H](C2)O |
规范 SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile](/img/structure/B14217924.png)
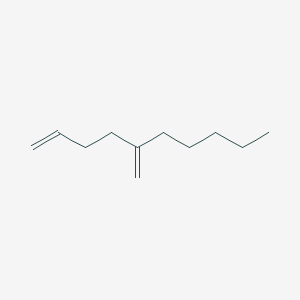
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
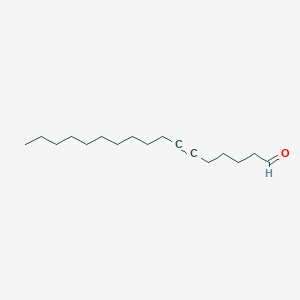
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
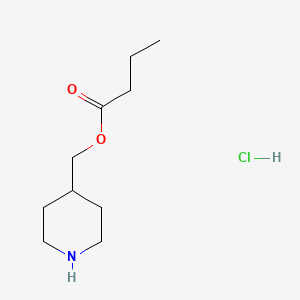
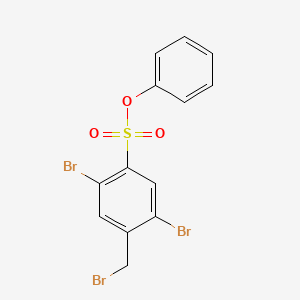
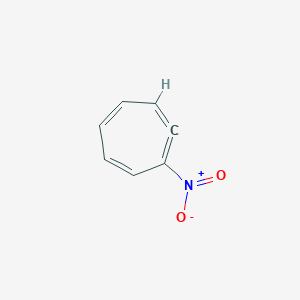
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
